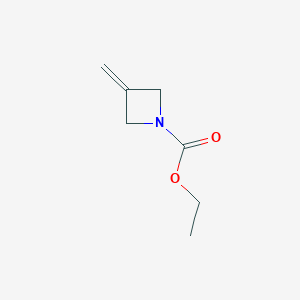
Ethyl 3-methylideneazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methylideneazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in organic chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of Ethyl 3-methylideneazetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of azetidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired ester product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 3-methylideneazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-methylideneazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methylideneazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure. These modifications can lead to the formation of biologically active compounds that interact with enzymes and receptors in the body, influencing biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Ethyl 3-methylideneazetidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-Boc-azetidine-3-carboxylate: This compound is also an azetidine derivative but differs in its protective Boc group, which influences its reactivity and applications.
tert-Butyl 3-Methyleneazetidine-1-carboxylate: Similar in structure but with a tert-butyl ester group, this compound exhibits different physical and chemical properties, making it suitable for specific applications.
The uniqueness of this compound lies in its ethyl ester group, which provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
191282-73-2 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl 3-methylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)8-4-6(2)5-8/h2-5H2,1H3 |
Clave InChI |
SWNKIWSORIDKBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=C)C1 |
SMILES canónico |
CCOC(=O)N1CC(=C)C1 |
Sinónimos |
1-Azetidinecarboxylicacid,3-methylene-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















